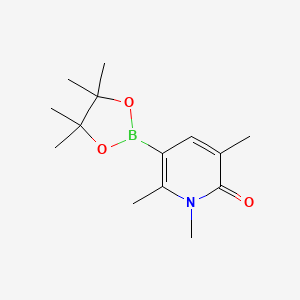
1,3,6-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1h)-pyridinone is a complex organic compound that features a pyridinone core substituted with methyl groups and a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1h)-pyridinone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridinone Core: Starting from a suitable precursor, such as a pyridine derivative, the core structure can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Introduction of Methyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Attachment of the Dioxaborolane Group: This step might involve the use of boronic acid derivatives and coupling reactions facilitated by catalysts such as palladium.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1,3,6-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1h)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Used in the manufacture of specialty chemicals or materials.
作用機序
The mechanism of action of 1,3,6-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1h)-pyridinone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
1,3,6-Trimethyl-2(1h)-pyridinone: Lacks the dioxaborolane group, which may affect its reactivity and applications.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1h)-pyridinone: Similar structure but without the methyl substitutions, potentially altering its chemical properties.
Uniqueness
1,3,6-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1h)-pyridinone is unique due to the combination of its pyridinone core, multiple methyl groups, and the dioxaborolane moiety. This unique structure may confer specific reactivity and functionality that is not observed in similar compounds.
特性
分子式 |
C14H22BNO3 |
|---|---|
分子量 |
263.14 g/mol |
IUPAC名 |
1,3,6-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C14H22BNO3/c1-9-8-11(10(2)16(7)12(9)17)15-18-13(3,4)14(5,6)19-15/h8H,1-7H3 |
InChIキー |
WBYYNWQLKFGEQK-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(C(=O)C(=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


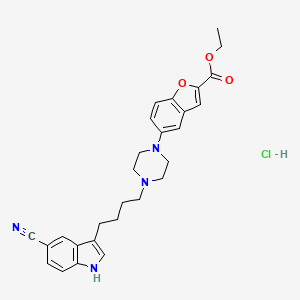

![6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)
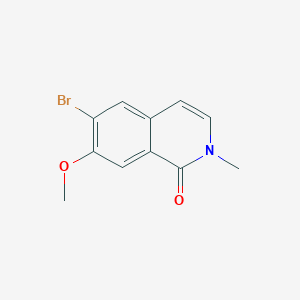
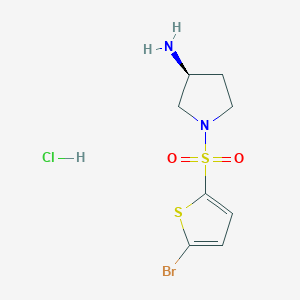
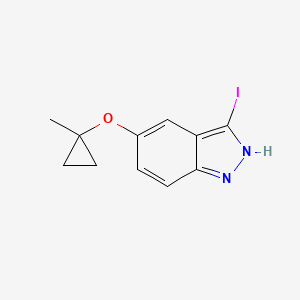
![Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B13978731.png)


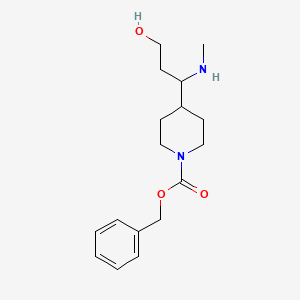

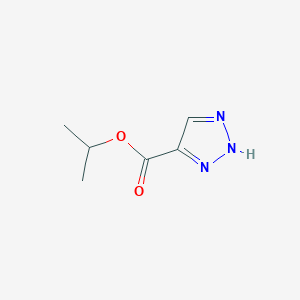
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B13978765.png)

